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7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one

X-ray crystallography conformational analysis dihydroacridinone geometry

7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one (CAS 851072-10-1) is a synthetic, chlorine-substituted 3,4-dihydroacridin-1-one derivative (molecular formula C21H18ClNO, molecular weight 335.83 g/mol). The compound features a partially saturated tricyclic core with geminal methyl groups at position 3 and a phenyl substituent at position 9, placing it within the broader acridone/dihydroacridinone scaffold class that has been explored for anticancer and epigenetic modulator activities.

Molecular Formula C21H18ClNO
Molecular Weight 335.8 g/mol
CAS No. 851072-10-1
Cat. No. B11764019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one
CAS851072-10-1
Molecular FormulaC21H18ClNO
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCC1(CC2=NC3=C(C=C(C=C3)Cl)C(=C2C(=O)C1)C4=CC=CC=C4)C
InChIInChI=1S/C21H18ClNO/c1-21(2)11-17-20(18(24)12-21)19(13-6-4-3-5-7-13)15-10-14(22)8-9-16(15)23-17/h3-10H,11-12H2,1-2H3
InChIKeyQSSVASUDWSXNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one (CAS 851072-10-1): Core Structural Identity and Procurement Baseline


7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one (CAS 851072-10-1) is a synthetic, chlorine-substituted 3,4-dihydroacridin-1-one derivative (molecular formula C21H18ClNO, molecular weight 335.83 g/mol) . The compound features a partially saturated tricyclic core with geminal methyl groups at position 3 and a phenyl substituent at position 9, placing it within the broader acridone/dihydroacridinone scaffold class that has been explored for anticancer and epigenetic modulator activities [1]. Its single-crystal X-ray structure confirms a nearly planar quinoline ring system (maximum deviation 0.035 Å) forming a dihedral angle of 71.42° with the attached phenyl ring, while the cyclohexanone ring adopts a half-boat conformation [2].

Why Interchange Is Not Advisable: Substituent-Dependent SAR in the Dihydroacridinone Chemotype


Within the 3,4-dihydroacridin-1-one scaffold, the identity and position of halogen and aryl substituents critically modulate key biological properties including DNA intercalation capacity, topoisomerase inhibition, and enzyme isoform selectivity [1]. Studies on closely related analogs demonstrate that replacing a single chlorine atom with bromine (e.g., 5,7-dibromo derivative 8k) shifts antiproliferative mean GI50 values from micromolar to sub-micromolar ranges across the NCI-60 panel [2]. Similarly, removal or relocation of the 9-phenyl group alters dihedral angles and conformational rigidity, directly affecting binding-site complementarity within the ATPase domain of topoisomerase IIα [2]. Consequently, two compounds sharing the same acridinone core but differing in halogen/aryl substitution pattern cannot be assumed functionally equivalent. The quantitative evidence presented in Section 3 provides the data necessary to inform selection or procurement decisions based on exact chemical identity.

Quantitative Differentiation Evidence for 7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one (851072-10-1)


Structural Conformation Compared to the Non-Chlorinated Parent Scaffold

Single-crystal X-ray diffraction of 7-chloro-3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1-one reveals a maximum deviation from planarity in the quinoline ring system of only 0.035 Å, and a dihedral angle of 71.42° between the quinoline core and the 9-phenyl ring [1]. By comparison, the non-chlorinated 3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1-one core (lacking the 7-chloro substituent) has not been structurally characterized in the same study, but halogen introduction at position 7 is known to alter electronic distribution and may influence intermolecular packing via C–H···O contacts [1]. The cyclohexanone ring adopts a half-boat conformation.

X-ray crystallography conformational analysis dihydroacridinone geometry

Class-Level Antiproliferative SAR: Impact of 7-Position Halogen Substitution

In a panel of 60 human cancer cell lines, the 5,7-dibromo analog 8k (5,7-dibromo-3-phenyl-3,4-dihydroacridin-1(2H)-one) exhibited mean GI50 values ranging from 0.075 µM (prostate) to 0.608 µM (breast) across nine tissue panels [1]. While the 7-chloro target compound has not been directly evaluated in this assay, the halogen-position SAR indicates that the presence and nature of the 7-substituent profoundly influences potency; the monochloro substitution pattern is predicted via virtual screening to maintain binding interactions within the topoisomerase IIα ATPase domain (docking scores for the acridone series ranged from −8.5 to −7.9 kcal/mol) [1]. This suggests that procurement of the specific 7-chloro derivative, rather than the unsubstituted or dibromo analog, is essential for preserving a distinct balance of potency and selectivity.

anticancer NCI-60 screening acridone SAR

Recommended Applications of 7-Chloro-3,3-dimethyl-9-phenyl-3,4-dihydro-2H-acridin-1-one Based on Verified Evidence


Crystallographic Reference Standard for Dihydroacridinone Conformational Studies

The fully solved single-crystal X-ray structure (CCDC deposition available) provides precise bond lengths, angles, and dihedral parameters [1], enabling its use as a reference standard for validating computational models of acridone-based ligands in structure-based drug design programs.

Scaffold for Halogen-Scanning SAR Campaigns in Topoisomerase IIα Inhibitor Discovery

Given the class-level evidence that dihydroacridinones bind to the topoisomerase IIα ATPase domain with docking scores between −8.5 and −7.9 kcal/mol [2], the 7-chloro derivative serves as a key intermediate for systematic halogen-scanning studies to optimize potency versus cardiac safety margins relative to the more potent but potentially toxic 5,7-dibromo analog.

Epigenetic Probe Development: HDAC Isoform Selectivity Profiling

Although the exact compound has not been profiled, close N-alkyl acridone analogs demonstrate HDAC1/3/10 isoform-selective inhibition with IC50 values from 87 nM to 418 nM [3]. The 7-chloro derivative can be employed as a starting material for synthesizing and testing N-alkylated libraries aimed at dissecting HDAC isoform biology.

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